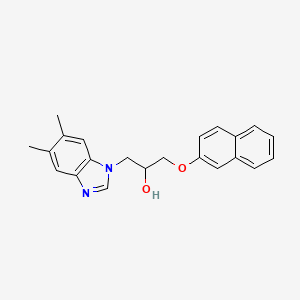
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is an organic compound that features a benzimidazole ring substituted with dimethyl groups, a naphthalene moiety, and a propanol chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves the following steps:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Dimethylation: The benzimidazole ring can be selectively dimethylated using methylating agents such as methyl iodide in the presence of a base.
Attachment of the Propanol Chain: This step involves the reaction of the dimethylated benzimidazole with an appropriate halogenated propanol derivative.
Naphthalen-2-yloxy Substitution: The final step is the etherification of the propanol chain with naphthalen-2-ol under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-propanol: Lacks the naphthalen-2-yloxy group.
1-(1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol: Lacks the dimethyl groups on the benzimidazole ring.
Uniqueness
1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is unique due to the combination of its benzimidazole, naphthalene, and propanol moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5,6-dimethylbenzimidazol-1-yl)-3-naphthalen-2-yloxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-9-21-22(10-16(15)2)24(14-23-21)12-19(25)13-26-20-8-7-17-5-3-4-6-18(17)11-20/h3-11,14,19,25H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPTKOZMFTIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC(COC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
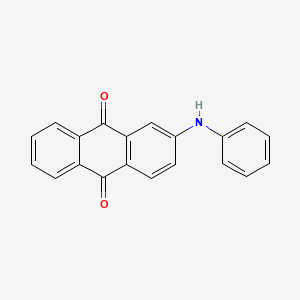
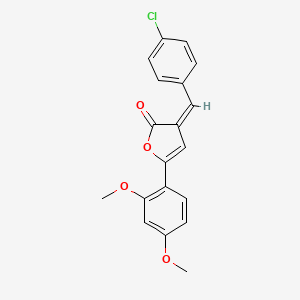
![2-methyl-1-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B5238903.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B5238914.png)
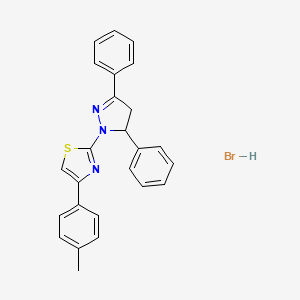
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5238918.png)
![N-(4-isopropylphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5238921.png)
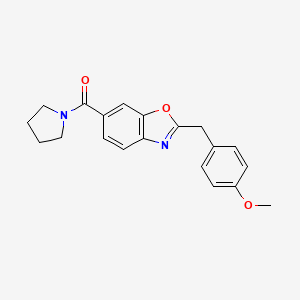
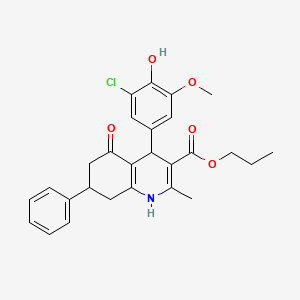
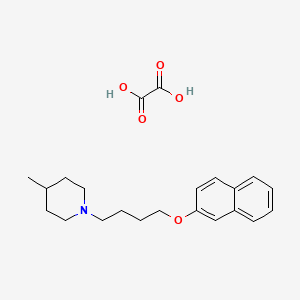
![N-[3-(dimethylamino)propyl]-2-nitrobenzamide](/img/structure/B5238935.png)
![N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5238948.png)
![ethyl N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}glycinate](/img/structure/B5238950.png)
![2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide](/img/structure/B5238957.png)
